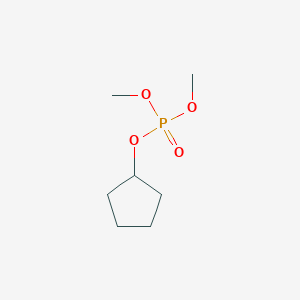

Cyclopentyl dimethyl phosphate

Description

BenchChem offers high-quality Cyclopentyl dimethyl phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentyl dimethyl phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

138764-42-8 |

|---|---|

Molecular Formula |

C7H15O4P |

Molecular Weight |

194.17 g/mol |

IUPAC Name |

cyclopentyl dimethyl phosphate |

InChI |

InChI=1S/C7H15O4P/c1-9-12(8,10-2)11-7-5-3-4-6-7/h7H,3-6H2,1-2H3 |

InChI Key |

FNQMZPFUKKIVFX-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(OC)OC1CCCC1 |

Origin of Product |

United States |

Contextualizing Cyclopentyl Dimethyl Phosphate Within Organophosphorus Chemistry Research

Overview of Organophosphate Esters in Synthetic and Applied Chemistry

Organophosphate esters (OPEs) are a class of organophosphorus compounds characterized by a central phosphate (B84403) molecule connected to alkyl or aromatic substituents, with the general structure O=P(OR)₃. wikipedia.org They can be viewed as esters of phosphoric acid, typically synthesized through the reaction of phosphoric acid with one or more alcohol molecules. libretexts.org This class of compounds is notable for its immense diversity and wide array of applications, stemming from the low cost of production and compatibility with various polymers. wikipedia.org

OPEs are integral to numerous industries, where they are used as flame retardants, plasticizers, hydraulic fluids, and performance additives in products like textiles, furniture, and electronics. wikipedia.orgmdpi.com Their popularity as flame retardants, for instance, grew as a substitute for regulated brominated flame retardants. wikipedia.org Beyond industrial materials, organophosphates are fundamental to life itself, forming the structural basis of key biomolecules such as DNA, RNA, and adenosine (B11128) triphosphate (ATP). wikipedia.orglibretexts.org However, because OPEs are often physically added to materials rather than chemically bonded, they can leach into the environment, leading to their detection in air, water, soil, and biota. wikipedia.org

Table 1: Applications of Organophosphate Esters

| Field of Application | Function | Examples of Compounds |

|---|---|---|

| Industrial Materials | Flame Retardants, Plasticizers | Cresyl diphenyl phosphate, 2-ethylhexyl diphenyl phosphate, Tris(2,4-di-tert-butylphenyl) phosphate wikipedia.orgtandfonline.com |

| Agriculture | Pesticides, Herbicides | (Specific pesticide names not listed) wikipedia.org |

| Biochemistry | Genetic Material, Energy Currency | Deoxyribonucleic acid (DNA), Ribonucleic acid (RNA), Adenosine triphosphate (ATP) wikipedia.orglibretexts.org |

| Specialty Chemicals | Hydraulic Fluids, Surfactants, Metal Extractants | Various proprietary formulations wikipedia.orgresearchgate.net |

Structural Significance of Phosphate Ester Linkages

The chemical bond between the phosphorus atom and an oxygen atom that is also bonded to a carbon atom is known as a phosphate ester linkage. libretexts.org This linkage is central to the structure and function of many biologically and synthetically important molecules. A single phosphoric acid molecule can react with one, two, or three alcohol molecules to form monoalkyl, dialkyl, or trialkyl esters, respectively. libretexts.org

In biochemistry, the phosphodiester bond , where a phosphate group forms two ester linkages, is the critical connection that forms the sugar-phosphate backbone of DNA and RNA. libretexts.orgwikipedia.org This backbone structure is fundamental to the storage and transmission of genetic information. The phosphate group in a phosphodiester linkage is negatively charged at physiological pH. nih.gov This charge serves two key purposes: it helps to keep the large nucleic acid molecules contained within the lipid membranes of cells and it protects the ester linkage from being broken down by hydrolysis. nih.gov

Furthermore, the bonds between phosphate units in molecules like adenosine triphosphate (ATP) are known as phosphoanhydride bonds. libretexts.org These are considered high-energy bonds that store the chemical energy derived from the metabolism of food. libretexts.orgvaia.com The hydrolysis of these bonds releases energy that powers a vast number of cellular processes. libretexts.org

Table 2: Characteristics of Phosphate Linkages

| Linkage Type | Description | Significance | Common Example |

|---|---|---|---|

| Phosphate Monoester | A single phosphate group linked to one organic molecule. | A common feature in metabolic intermediates and protein regulation. | Glucose-6-phosphate libretexts.org |

| Phosphate Diester | A single phosphate group linked to two organic molecules. | Forms the backbone of nucleic acids, providing structural stability. | DNA/RNA Backbone libretexts.orgwikipedia.org |

| Phosphoanhydride Bond | A linkage between two phosphate groups. | A high-energy bond used for energy storage and transfer in cells. | Adenosine triphosphate (ATP) libretexts.orgvaia.com |

The Cyclopentyl Moiety: Conformational and Steric Considerations in Molecular Design

The cyclopentyl group, a five-membered carbon ring, is a common structural motif in organic chemistry and medicinal chemistry. Unlike a flat pentagon, the cyclopentyl ring puckers to relieve the angle strain that would be present in a planar structure. This results in non-planar conformations, most commonly the "envelope" and "twist" forms. In the envelope conformation, four carbon atoms are in one plane, with the fifth atom out of the plane.

This inherent puckering has significant consequences for molecular design:

Stereochemical Control: The puckered nature of the ring creates distinct spatial arrangements for attached functional groups, which can be in either an "axial" (pointing up or down from the ring's general plane) or "equatorial" (pointing outwards from the ring's perimeter) position. The lowest-energy conformation often places bulky substituents in the equatorial position to minimize steric clashes.

Rigid Flexibility: The cyclopentyl ring provides a scaffold that is more rigid than a linear alkyl chain but retains a degree of conformational flexibility. Rotational energy barriers around the bonds connecting substituents to the ring allow for some torsional freedom while maintaining a defined three-dimensional shape.

Molecular Recognition: The specific three-dimensional shape and steric profile imparted by the cyclopentyl moiety are critical for how a molecule interacts with other molecules, such as enzyme active sites or protein receptors. acs.org The defined, non-planar geometry can lead to highly specific and potent biological activity compared to more flexible or planar analogues.

The study of these conformational preferences, often through methods like X-ray crystallography and computational modeling, is essential for designing molecules with desired properties. acs.orgacs.orggoogle.com

Table 3: Conformational Properties of the Cyclopentyl Ring

| Property | Description | Implication for Molecular Design |

|---|---|---|

| Ring Puckering | The cyclopentyl ring adopts non-planar "envelope" or "twist" conformations to minimize angle strain. | Creates a defined three-dimensional structure rather than a flat one. |

| Substituent Positions | Groups attached to the ring can occupy axial or equatorial positions. | The spatial orientation of functional groups is fixed, influencing steric interactions and molecular recognition. |

Synthetic Strategies and Pathways for Cyclopentyl Dimethyl Phosphate and Analogous Organophosphates

Approaches to Phosphate (B84403) Ester Bond Formation

The creation of the phosphate ester bond is central to the synthesis of cyclopentyl dimethyl phosphate. Several classical and modern methods are available to the synthetic chemist, each with its own advantages and limitations.

Esterification Reactions of Phosphoric Acid Derivatives

One of the most fundamental approaches to organophosphate synthesis is the direct esterification of phosphoric acid or its derivatives with an alcohol. iiab.menih.gov This method, while conceptually straightforward, can present challenges in controlling the degree of esterification.

The reaction of phosphoric acid with an alcohol, such as cyclopentanol (B49286), can proceed stepwise to yield mono-, di-, and tri-substituted phosphate esters. atamanchemicals.comwikipedia.org To synthesize cyclopentyl dimethyl phosphate, a sequential esterification could be envisioned, starting with the formation of dimethyl phosphate, followed by reaction with cyclopentanol. However, direct esterification of phosphoric acid often requires harsh conditions and can be difficult to control, leading to mixtures of products. wikipedia.org

A more controlled method involves the use of activated phosphoric acid derivatives. For instance, phosphorus oxychloride (POCl₃) readily reacts with alcohols in the presence of a base to form phosphate esters. iiab.mewikipedia.org The reaction of POCl₃ with two equivalents of methanol (B129727) would yield dimethyl phosphorochloridate, which could then be reacted with cyclopentanol to afford the desired product. The use of a base, such as pyridine (B92270) or a tertiary amine, is crucial to neutralize the HCl generated during the reaction. iiab.me

Another approach utilizes phosphorus pentoxide (P₂O₅), the anhydride (B1165640) of phosphoric acid. Its reaction with alcohols can produce a mixture of mono- and diesters. wikipedia.org While this method is industrially significant for producing monoalkyl phosphates, it is less suitable for the controlled synthesis of a specific triester like cyclopentyl dimethyl phosphate. wikipedia.org

More recently, milder and more efficient methods for the esterification of phosphoric acid have been developed. For example, the use of trichloroacetonitrile (B146778) and triphenylphosphine (B44618) has been shown to be effective for the amidation and esterification of phosphoric acid derivatives. researchgate.net

Table 1: Comparison of Esterification Reagents for Phosphate Synthesis

| Reagent | Advantages | Disadvantages | Relevant Citations |

|---|---|---|---|

| Phosphoric Acid (H₃PO₄) | Inexpensive starting material. | Harsh reaction conditions, lack of selectivity, formation of polyphosphates. | atamanchemicals.comwikipedia.org |

| Phosphorus Oxychloride (POCl₃) | High reactivity, good for forming triesters. | Generates corrosive HCl, requires stoichiometric base. | iiab.mewikipedia.org |

| Phosphorus Pentoxide (P₂O₅) | Useful for mono- and diester synthesis. | Can lead to product mixtures, difficult to control. | wikipedia.org |

Phosphorylation of Hydroxyl-Containing Cyclopentyl Precursors

This strategy focuses on introducing the phosphate group onto a pre-existing cyclopentanol scaffold. This is a common and highly effective method for synthesizing a wide variety of phosphate esters, including those with biological relevance. arkat-usa.org The hydroxyl group of cyclopentanol acts as a nucleophile, attacking an electrophilic phosphorus center.

A variety of phosphorylating agents can be employed. As mentioned previously, dimethyl phosphorochloridate, which can be prepared from POCl₃ and methanol, is a suitable reagent. Its reaction with cyclopentanol in the presence of a base would directly yield cyclopentyl dimethyl phosphate.

Alternative phosphorylating agents include dialkyl phosphites, such as dimethyl phosphite (B83602). In the presence of a suitable activating agent (e.g., a mild oxidant and a coupling reagent), dimethyl phosphite can be used to phosphorylate alcohols. The Atherton-Todd reaction is a classic example of this transformation, where a dialkyl phosphite reacts with an alcohol and a base in the presence of a carbon tetrahalide.

Furthermore, enzymatic approaches are emerging for the phosphorylation of alcohols, offering high selectivity under mild conditions. vulcanchem.com While specific enzymatic synthesis of cyclopentyl dimethyl phosphate is not documented, the general principle of using kinases or engineered enzymes for phosphorylation is well-established for similar substrates. vulcanchem.com

Synthesis via Trivalent Phosphorus Intermediates and Subsequent Oxidation

An alternative and powerful strategy involves the use of trivalent phosphorus compounds (P(III)) as precursors, which are subsequently oxidized to the pentavalent phosphate (P(V)) state. iiab.me This approach offers a high degree of control and versatility.

The general sequence involves the reaction of a trivalent phosphorus halide, such as phosphorus trichloride (B1173362) (PCl₃), with the desired alcohols in a stepwise manner. For the synthesis of cyclopentyl dimethyl phosphate, PCl₃ could first be reacted with two equivalents of methanol to form dimethyl chlorophosphite. This intermediate would then be reacted with cyclopentanol to produce cyclopentyl dimethyl phosphite. The final step is the oxidation of the phosphite ester to the corresponding phosphate ester. Common oxidizing agents for this transformation include halogens (e.g., iodine in the presence of water), hydrogen peroxide, or organic peroxides. iiab.me

A key advantage of this method is the ability to introduce different alkoxy groups sequentially with high selectivity. The trivalent phosphorus intermediates are generally more reactive towards nucleophiles than their pentavalent counterparts, allowing for milder reaction conditions.

Recent advancements have focused on developing more sustainable methods for generating trivalent organophosphorus compounds, avoiding the use of hazardous reagents like PCl₃. oup.com For example, electrochemical methods are being explored for the direct conversion of white phosphorus into trivalent phosphorus compounds. oup.comeurekalert.org

Regioselective and Stereoselective Synthesis of Cyclopentyl Organophosphates

For more complex cyclopentyl organophosphates, particularly those with multiple functional groups or stereocenters on the cyclopentane (B165970) ring, the regioselectivity and stereoselectivity of the synthetic route are of paramount importance.

Introduction of the Cyclopentyl Moiety into Phosphorus Frameworks

This approach involves attaching a cyclopentyl group to a pre-formed phosphorus-containing molecule. This can be achieved through various reactions, including nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.

For instance, a Grignard reagent derived from a cyclopentyl halide (e.g., cyclopentylmagnesium bromide) can react with an electrophilic phosphorus species. While the reaction of Grignard reagents with phosphate esters can be unselective, their reaction with phosphorus halides or phosphonates can be controlled to form a single P-C bond. beilstein-journals.org Subsequent esterification of the remaining P-OH or P-Cl groups would then lead to the desired organophosphate.

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the formation of C-P bonds, which can be precursors to organophosphates. acs.org Although more commonly applied to the synthesis of phosphonates and phosphine (B1218219) oxides, these methods can be adapted for the synthesis of phosphate esters.

Controlled Functionalization of Cyclopentane Rings for Phosphate Derivatization

In cases where a specific regio- or stereoisomer of a functionalized cyclopentyl phosphate is required, the synthesis often begins with a cyclopentane derivative that already possesses the desired stereochemistry or functional group pattern. researchgate.net The hydroxyl group for phosphorylation can then be introduced at a specific position.

For example, starting with a chiral, non-racemic cyclopentane diol, one hydroxyl group could be selectively protected, allowing for the phosphorylation of the remaining free hydroxyl group. vulcanchem.com Subsequent deprotection would yield a chiral cyclopentyl phosphate. The choice of protecting groups and the order of reaction steps are crucial for achieving the desired outcome.

Ring-closing metathesis has also been employed to create functionalized cyclic enol phosphates, which can be further elaborated. researchgate.net Additionally, methods for the direct and selective C-H functionalization of cyclopentane rings are being developed, which could provide novel entry points for the introduction of a hydroxyl group prior to phosphorylation. researchgate.netnih.govacs.org

Table 2: Summary of Synthetic Strategies

| Strategy | Key Transformation | Typical Reagents | Applicability to Cyclopentyl Dimethyl Phosphate | Relevant Citations |

|---|---|---|---|---|

| Esterification | P-O-C bond formation | POCl₃, P₂O₅, H₃PO₄ | Direct and versatile | iiab.meatamanchemicals.comwikipedia.org |

| Phosphorylation | Introduction of phosphate group | Dimethyl phosphorochloridate | High-yielding and specific | arkat-usa.org |

| Trivalent Phosphorus Route | P(III) to P(V) oxidation | PCl₃, then oxidation | Controlled, sequential addition of alkoxy groups | iiab.meoup.comeurekalert.org |

| Cyclopentyl Introduction | C-P or C-O-P bond formation | Grignard reagents, Pd-catalysis | More relevant for phosphonates, but adaptable | beilstein-journals.orgacs.org |

Catalyst Systems in Organophosphate Synthesis

The synthesis of phosphate esters, including cyclopentyl dimethyl phosphate, is greatly influenced by the choice of catalyst. Both transition metals and organic molecules have been employed to facilitate phosphorylation, each offering unique advantages in terms of reactivity, selectivity, and substrate scope.

Transition Metal-Catalyzed Coupling Reactions in Phosphate Ester Synthesis

Transition metal catalysis is a powerful tool for forming the carbon-oxygen (C-O) bonds central to phosphate esters. researchgate.net These catalysts are known for their high efficiency and selectivity in various cross-coupling reactions. sigmaaldrich.com Organophosphates are increasingly used in these reactions, serving as versatile substrates due to their availability from the phosphorylation of alcohols, phenols, and enolates. mdpi.com

Metals such as palladium, copper, rhodium, and gold are frequently used to catalyze these transformations. sigmaaldrich.comnih.gov For instance, palladium catalysts are highly effective for cross-coupling reactions, demonstrating high tolerance for various functional groups and providing excellent stereospecificity. sigmaaldrich.com Rhodium catalysts are notable for their ability to activate C-H bonds, enabling novel coupling pathways. sigmaaldrich.com

Copper-catalyzed reactions have also been demonstrated for the synthesis of various organophosphate derivatives. For example, copper catalysis can be used in the allylic substitution of allyl diethyl phosphates with boronic acid pinacol (B44631) esters. mdpi.com Furthermore, transition metal-catalyzed reactions involving organophosphates are not limited to C-O bond formation but also include C-H activation, where the phosphate group can act as a directing group to facilitate the reaction. mdpi.com

The table below summarizes various transition metals used in the synthesis of organophosphate analogs.

Table 1: Transition Metal Catalysts in Organophosphate Synthesis

| Catalyst System | Reaction Type | Substrate Example | Significance | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Cross-coupling, Allylic Alkylation | Aryl diethyl phosphates, Vinyl phosphates | High functional group tolerance, excellent stereospecificity, C-H activation. sigmaaldrich.commdpi.com | sigmaaldrich.commdpi.com |

| Copper (Cu) | Allylic Substitution, Cascade Reactions | Allyl diethyl phosphates, Propargylic phosphates | Efficient C-O and C-C bond formation, synthesis of heterocycles. mdpi.comnih.gov | mdpi.comnih.gov |

| Gold (Au) & Platinum (Pt) | Rearrangement of Propargylic Phosphates | Propargylic phosphates | Activation of triple bonds for cascade reactions leading to diverse structures. nih.gov | nih.gov |

| Rhodium (Rh) | C-H Vinylation | Vinyl phosphates | Enables direct vinylation of substrates via C-H bond activation. mdpi.com | mdpi.com |

| Cobalt (Co) | C-H Vinylation | Benzylic imines (with phosphate electrophiles) | Economical and highly active for C-C bond formation with good functional group tolerance. sigmaaldrich.commdpi.com | sigmaaldrich.commdpi.com |

Role of Organic Catalysts and Bases in Phosphorylation Processes

Organocatalysis has emerged as a vital, metal-free alternative for phosphorylation reactions. rsc.org These catalysts are often employed under mild conditions and can offer unique reactivity and selectivity. nih.gov

Pyridine-N-oxide is an effective organocatalyst for the phosphorylation of a wide range of alcohols, including primary, secondary, tertiary, and phenolic substrates, using phosphoryl chlorides. psu.edu This method is advantageous due to its mild reaction conditions and low catalyst loading (typically 5 mol%). The mechanism involves the formation of an O-phosphorylated salt intermediate, which is more reactive than the initial phosphorylating agent. psu.edu

N-Heterocyclic carbenes (NHCs) have been shown to be versatile organocatalysts for promoting challenging phosphorylation reactions of disulfides under mild, metal- and oxidant-free conditions. nih.gov Similarly, amino acids and peptides, such as histidyl peptides, can catalyze phosphate transfer reactions, mimicking enzymatic processes. nih.gov These reactions proceed through a phosphorylated histidyl intermediate, demonstrating a plausible prebiotic route for the formation of phosphorylated compounds. nih.gov

Organic bases also play a crucial role, often being essential for activating the alcohol substrate or neutralizing acidic byproducts. nih.govrsc.org In some protocols, the choice and amount of base can direct the selectivity of the reaction. For example, the atom-efficient transesterification of isopropenyl phosphates with alcohols can be achieved using only a catalytic amount of base, avoiding stoichiometric base additives and generating acetone (B3395972) as the sole byproduct. nih.gov

Green Chemistry Principles in Organophosphate Synthesis Research

The principles of green chemistry, which aim to make chemical processes more environmentally benign, are increasingly influencing the design of synthetic routes for organophosphates. researchgate.netrsc.org This involves a holistic approach, considering everything from solvent choice to waste generation. nih.govacs.org The development of eco-friendly methodologies for organophosphorus compounds is driven by their wide-ranging applications and the need for sustainable chemical manufacturing. researchgate.netrsc.org

Solvent Selection and Optimization for Environmentally Benign Syntheses

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditionally, phosphorylation reactions have been conducted in conventional organic solvents like dichloromethane (B109758) (DCM), acetonitrile, and pyridine. researchgate.net However, research has shifted towards identifying and utilizing greener alternatives. researchgate.net

One of the most effective green strategies is to perform reactions under solvent-free conditions, which can lead to shorter reaction times, higher yields, and simpler work-up procedures. tandfonline.comresearchgate.net When a solvent is necessary, bio-based solvents derived from renewable biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are considered promising green alternatives to conventional solvents. researchgate.netmdpi.comacs.org Other non-aqueous solvents like formamide (B127407) and deep eutectic solvents have also shown potential for phosphorylation reactions, particularly in prebiotic chemistry models. mdpi.commdpi.com

The effect of the solvent on the reaction rate and mechanism can be profound. For instance, the hydrolysis rate of a phosphate ester dianion can increase by a factor of over 1,000,000 when switching from water to a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile. nih.gov

Table 2: Comparison of Solvents for Organophosphate Synthesis

| Solvent Type | Examples | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Conventional | Dichloromethane (DCM), Acetonitrile, Pyridine | Well-established, good solubility for many reagents. | Often toxic, volatile, and derived from petrochemicals. | researchgate.net |

| Green/Bio-based | 2-MeTHF, Cyclopentyl Methyl Ether (CPME) | Lower toxicity, biodegradable, renewable source. | May have different solubility profiles, potentially higher cost. | researchgate.netacs.org |

| Dipolar Aprotic | DMSO, Dimethylformamide (DMF) | Can dramatically accelerate reaction rates. | High boiling points can make removal difficult, potential toxicity. | nih.gov |

| Solvent-Free | No solvent | Eliminates solvent waste, can increase reaction rates and yields. | Not suitable for all reactions, may require specialized equipment. | tandfonline.comresearchgate.net |

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy and waste minimization are central tenets of green chemistry that focus on maximizing the incorporation of starting materials into the final product and reducing the generation of hazardous waste. una.ac.crms.gov

A key strategy for improving atom economy is the use of catalytic rather than stoichiometric reagents. nih.gov For example, using a catalytic amount of an organic base for the transesterification of phosphates is superior to using a full equivalent that is consumed and becomes waste. nih.gov Another approach is to design reactions where the byproducts are benign and easily removed. A notable example is the use of isopropenyl phosphate as a phosphorylating agent, which yields acetone as the only byproduct upon reaction—a volatile and relatively harmless substance. nih.gov This contrasts with traditional methods using chlorophosphates (e.g., POCl₃), which generate stoichiometric amounts of salt waste. nih.gov

The development of synthetic protocols also involves a hierarchical approach to waste reduction, prioritizing source reduction first, followed by recycling and reuse. una.ac.crms.gov This includes reducing the scale of experiments, substituting hazardous reagents with safer alternatives, and improving the segregation of waste to maximize recovery. una.ac.cr For example, replacing toxic reagents with greener alternatives and designing addition-type reactions, such as treating alcohols with phosphorus pentoxide, can significantly improve the atom economy and reduce harmful waste. bme.hu

Advanced Analytical and Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis of Cyclopentyl Dimethyl Phosphate

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of Cyclopentyl dimethyl phosphate (B84403), as it enables the separation of the target analyte from interfering compounds within a sample. This separation is a critical prerequisite for accurate identification and quantification.

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds like Cyclopentyl dimethyl phosphate. The compound's molecular structure and moderate boiling point allow it to be vaporized without thermal decomposition under typical GC inlet conditions, facilitating its transport through the analytical column. For enhanced sensitivity and selectivity, specialized detectors are used in place of a standard Flame Ionization Detector (FID).

Nitrogen Phosphorus Detector (NPD): The NPD is exceptionally well-suited for the analysis of Cyclopentyl dimethyl phosphate due to its high selectivity for compounds containing phosphorus and nitrogen. The detector operates on the principle of thermionic emission. As the column effluent passes over a heated alkali metal bead (typically rubidium or cesium), phosphorus-containing compounds like Cyclopentyl dimethyl phosphate undergo a specific surface chemical reaction. This reaction dramatically increases the emission of ions from the bead's surface, generating a small electrical current that is measured as the analytical signal. The response for phosphorus is approximately 10,000 to 100,000 times greater than the response for a hydrocarbon, effectively filtering out background interference from matrix components that lack P or N atoms.

Flame Photometric Detector (FPD): The FPD provides high selectivity for phosphorus- and sulfur-containing compounds. When the GC effluent is introduced into a hydrogen-rich flame, phosphorus compounds are combusted, forming excited-state HPO* species. As these species relax to a lower energy state, they emit light (chemiluminescence) at characteristic wavelengths. For phosphorus, this emission is monitored through an optical filter centered around 526 nm. The intensity of the emitted light is proportional to the amount of phosphorus entering the flame, allowing for selective and sensitive quantification of Cyclopentyl dimethyl phosphate.

| Detector | Principle of Operation | Selectivity | Typical Limit of Detection (LOD) | Advantages for this Analyte |

|---|---|---|---|---|

| Nitrogen Phosphorus Detector (NPD) | Surface thermionic emission from a heated alkali bead | High for Phosphorus (P) and Nitrogen (N) | 0.1 - 10 pg (for P) | Exceptional sensitivity and selectivity for the phosphate moiety; reduces matrix interference. |

| Flame Photometric Detector (FPD) | Chemiluminescence of HPO* species in a hydrogen-rich flame | High for Phosphorus (P) and Sulfur (S) | 1 - 20 pg (for P) | Highly specific for phosphorus; robust and reliable performance. |

High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mobile phase, making it suitable for a wider range of polarities and thermal stabilities than GC. However, for Cyclopentyl dimethyl phosphate, its application with standard Ultraviolet (UV) absorbance detection presents significant challenges.

The molecular structure of Cyclopentyl dimethyl phosphate lacks a significant chromophore—an unsaturated part of the molecule (like an aromatic ring or conjugated double bonds) that absorbs light in the 200–400 nm UV range. The phosphate ester and saturated alkyl groups (cyclopentyl, methyl) exhibit only weak end-absorption at very low wavelengths (typically < 210 nm). Analysis at these low wavelengths is problematic due to high background absorbance from common HPLC solvents and many matrix components, leading to poor sensitivity and a high potential for false positives. Consequently, HPLC-UV is generally not considered a primary or effective method for the trace analysis of this specific compound without a prior derivatization step to introduce a UV-active moiety.

| Parameter | Typical Condition / Value | Rationale and Limitations |

|---|---|---|

| Analytical Column | C18 (Reversed-Phase) | Suitable for retaining moderately polar organophosphates. |

| Mobile Phase | Acetonitrile/Water Gradient | Standard for reversed-phase separation of OPEs. |

| Detection Wavelength | 205 nm | Compound exhibits only weak end-absorption. This wavelength suffers from high background noise and interference. |

| Sensitivity | Low (µg/mL range) | The lack of a strong chromophore results in a poor signal-to-noise ratio. |

| Selectivity | Very Low | Many organic compounds absorb at < 210 nm, leading to co-eluting peaks and inaccurate quantification. |

To overcome the limitations of HPLC-UV and to achieve the highest levels of sensitivity and selectivity, liquid chromatography is coupled with tandem mass spectrometry (LC-MS/MS). Ultrafast Liquid Chromatography (UFLC), a type of Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns packed with sub-2 µm particles. This allows for much faster separation times (often under 5 minutes) and sharper, more efficient peaks compared to conventional HPLC, which in turn enhances sensitivity.

The key to this technique is the tandem mass spectrometer (MS/MS) detector. In this setup, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This process involves:

Precursor Ion Selection: The first quadrupole (Q1) is set to isolate the protonated molecular ion of Cyclopentyl dimethyl phosphate ([M+H]⁺, m/z 195.1).

Fragmentation: This isolated ion is passed into a collision cell (Q2), where it is fragmented by collision with an inert gas (e.g., argon).

Product Ion Monitoring: The third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion (product ion) that results from the fragmentation of the precursor.

The simultaneous detection of a specific precursor ion and its corresponding product ion provides an exceptionally high degree of certainty in identification and allows for quantification at trace levels (pg/mL to ng/mL), even in highly complex biological or environmental samples.

| Parameter | Value | Purpose |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently generates the protonated molecular ion. |

| Precursor Ion (Q1) | m/z 195.1 | Represents the [M+H]⁺ ion of Cyclopentyl dimethyl phosphate (C₇H₁₅O₄P). |

| Product Ion 1 (Q3 - Quantifier) | m/z 127.0 | A plausible fragment corresponding to [(CH₃O)₂PO₂H₂]⁺, representing the core phosphate structure. Used for quantification. |

| Product Ion 2 (Q3 - Qualifier) | m/z 111.0 | A plausible fragment corresponding to [(CH₃O)₂PO]⁺. Used for confirmation of identity. |

| Collision Energy | 10-25 eV | Optimized to maximize the formation of the desired product ions. |

Mass Spectrometry (MS) for Molecular Ion Identification and Fragmentation Analysis

Mass spectrometry is the definitive technique for confirming the molecular structure of Cyclopentyl dimethyl phosphate. It measures the mass-to-charge ratio (m/z) of ions, providing direct information about molecular weight and elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique integral to LC-MS analysis. It generates ions from polar molecules in solution with minimal fragmentation, making it ideal for determining the molecular weight of the intact analyte. When a solution containing Cyclopentyl dimethyl phosphate is passed through the ESI source, it is nebulized into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions, such as the protonated molecule [M+H]⁺, are ejected into the gas phase and directed into the mass analyzer. In positive ion mode, the primary ion observed for Cyclopentyl dimethyl phosphate (MW = 194.16) would be the protonated molecule at m/z 195.17. Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are also commonly observed.

| Ion Species | Chemical Formula | Calculated Mass-to-Charge Ratio (m/z) |

|---|---|---|

| Protonated Molecule [M+H]⁺ | [C₇H₁₆O₄P]⁺ | 195.0781 |

| Sodium Adduct [M+Na]⁺ | [C₇H₁₅O₄PNa]⁺ | 217.0600 |

| Potassium Adduct [M+K]⁺ | [C₇H₁₅O₄PK]⁺ | 233.0339 |

When coupled with gas chromatography, mass spectrometry typically utilizes Electron Ionization (EI). Unlike the soft ESI technique, EI is an energetic, "hard" ionization method where molecules in the gas phase are bombarded with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation.

For Cyclopentyl dimethyl phosphate, the molecular ion (M⁺, m/z 194) may be observed, but it is often of low abundance or absent altogether due to its instability under EI conditions. The resulting mass spectrum is characterized by a unique pattern of fragment ions that serves as a chemical "fingerprint." This fingerprint can be compared against spectral libraries (e.g., NIST, Wiley) for confident identification. Characteristic fragmentation pathways for this molecule would include the loss of a methoxy (B1213986) radical (•OCH₃), a methyl radical (•CH₃), and the cyclopentyl radical (•C₅H₉), as well as rearrangements common to phosphate esters.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion / Neutral Loss | Significance |

|---|---|---|

| 194 | [C₇H₁₅O₄P]⁺ (M⁺) | Molecular ion; may be weak or absent. |

| 179 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group. |

| 163 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 125 | [M - C₅H₉]⁺ | Loss of the cyclopentyl radical; indicates the presence of the dimethyl phosphate core. |

| 111 | [(CH₃O)₂PO]⁺ | Dimethyl phosphate fragment, a highly characteristic ion for this class of compounds. |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation, indicative of the ester group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of Cyclopentyl dimethyl phosphate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a complete structural map can be assembled.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide detailed information about the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the methoxy groups and the cyclopentyl ring.

Methoxy (CH₃) Protons : The six protons of the two methoxy groups are chemically equivalent and are expected to appear as a doublet due to coupling with the phosphorus atom (³JHP). This signal typically resonates in the range of δ 3.6–3.8 ppm. vulcanchem.com

Cyclopentyl (C₅H₉) Protons : The protons on the cyclopentyl ring would produce more complex signals. The single proton on the carbon atom bonded to the phosphate oxygen (CH-O) would be the most downfield of the ring protons. The remaining eight protons on the other four carbons of the ring would appear as overlapping multiplets, generally in the δ 1.5–2.5 ppm region. vulcanchem.com

The ¹³C NMR spectrum provides information on each carbon atom in the molecule.

Methoxy (CH₃) Carbons : The two equivalent methoxy carbons would show a single resonance signal.

Cyclopentyl (C₅H₉) Carbons : The five carbons of the cyclopentyl ring would show distinct signals. The carbon atom directly attached to the phosphate oxygen (C-O) would be the most deshielded and appear furthest downfield. The other four carbons would have chemical shifts characteristic of saturated cycloalkanes.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Cyclopentyl Dimethyl Phosphate

| Group | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling |

|---|---|---|---|---|

| Methoxy (-OCH₃) | ¹H | 3.6 - 3.8 | Doublet | ³JHP |

| Cyclopentyl (CH-O) | ¹H | ~4.0 - 4.5 (estimated) | Multiplet | ³JHH, ³JHP |

| Cyclopentyl (-CH₂-) | ¹H | 1.5 - 2.5 | Multiplet | ²JHH, ³JHH |

| Methoxy (-OCH₃) | ¹³C | ~50 - 55 (estimated) | - | ²JCP |

| Cyclopentyl (C-O) | ¹³C | ~75 - 85 (estimated) | - | ²JCP |

| Cyclopentyl (-CH₂-) | ¹³C | ~20 - 40 (estimated) | - | ³JCP |

³¹P NMR is highly specific for analyzing phosphorus-containing compounds. Since ³¹P is a 100% abundant, spin-½ nucleus, it provides sharp signals over a wide chemical shift range, making it an excellent diagnostic tool. huji.ac.il For phosphate esters like Cyclopentyl dimethyl phosphate, a single resonance is expected. The chemical shift of this peak is sensitive to the electronic environment of the phosphorus atom. For typical phosphate esters, this signal appears as a singlet (if proton-decoupled) in the region of δ 0–2 ppm. vulcanchem.com The presence of electron-withdrawing groups can shift this signal upfield. vulcanchem.com In a proton-coupled spectrum, this signal would be split into a complex multiplet due to coupling with the protons on the methoxy and cyclopentyl groups.

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the molecular structure by showing correlations between nuclei. measurlabs.comwalisongo.ac.id

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. This would be instrumental in tracing the connectivity of the protons within the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal of the cyclopentyl and methoxy groups to its corresponding carbon signal, confirming the C-H framework. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons and for establishing connectivity across heteroatoms. For Cyclopentyl dimethyl phosphate, HMBC would show correlations from the methoxy protons to the methoxy carbon and, crucially, to the phosphorus atom (via ³JP-H coupling). It would also show correlations between the cyclopentyl protons and the phosphorus atom, confirming the C-O-P linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint" and are excellent for identifying specific functional groups.

For Cyclopentyl dimethyl phosphate, the key vibrational modes include:

P=O Stretching : This is a very strong and characteristic absorption in the IR spectrum, typically found in the range of 1250-1300 cm⁻¹. josorge.com

P-O-C Stretching : These vibrations usually result in strong, broad absorptions in the 1000-1100 cm⁻¹ region. josorge.com

O-CH₃ Vibrations : Signals corresponding to the methoxy groups would also be present.

C-H Stretching and Bending : The C-H stretching vibrations of the cyclopentyl and methoxy groups would appear in the 2850-3000 cm⁻¹ region. researchgate.net Bending vibrations would be observed at lower wavenumbers.

Raman spectroscopy is also highly effective for characterizing phosphate esters. spectroscopyonline.commetrohm.com It is particularly sensitive to the symmetric vibrations of the phosphate group and the carbon backbone, providing complementary information to the IR spectrum.

Table 2: Expected Characteristic Vibrational Frequencies for Cyclopentyl Dimethyl Phosphate

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | Strong |

| P=O Stretch | 1250 - 1300 | Strong | Medium |

| P-O-C Stretch | 1000 - 1100 | Strong | Medium |

| C-C Stretch (Ring) | 900 - 1200 | Weak-Medium | Medium |

X-ray Diffraction Studies for Solid-State Structure and Polymorphism (if applicable)

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If Cyclopentyl dimethyl phosphate can be crystallized, XRD analysis would provide precise bond lengths, bond angles, and conformational details. This would confirm the expected tetrahedral geometry around the phosphorus atom and reveal the specific conformation (e.g., envelope or twist) adopted by the cyclopentyl ring. vulcanchem.com

Furthermore, many organic compounds, including phosphate esters, can exist in different crystalline forms, a phenomenon known as polymorphism. google.com These different polymorphs can have distinct physical properties. Powder X-ray diffraction (PXRD) is a key technique used to identify and characterize different polymorphic forms of a solid compound. google.comgoogle.com To date, no public X-ray diffraction studies for Cyclopentyl dimethyl phosphate have been found in the searched literature.

Computational and Theoretical Investigations of Cyclopentyl Dimethyl Phosphate Systems

Electronic Structure and Bonding Analysis

The electronic structure of organophosphates is fundamental to their reactivity and physical properties. Computational methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for analyzing ground state properties, including molecular geometry, charge distribution, and bond characteristics.

DFT has become a standard method for investigating the electronic properties of organophosphorus compounds due to its balance of computational cost and accuracy. acs.orgmdpi.com For molecules like cyclopentyl dimethyl phosphate (B84403), DFT calculations, often using hybrid functionals such as B3LYP with basis sets like 6-31G(d) or larger, can predict key structural and electronic parameters. osti.gov

Analogous studies on trimethyl phosphate (TMP) have identified several stable conformers, with C3, C1, and Cs symmetries being the most significant. josorge.comacs.org The relative energies of these conformers are typically small, often within a few kcal/mol, indicating that multiple conformations can coexist at room temperature. josorge.comacs.org For cyclopentyl dimethyl phosphate, similar conformational isomerism would be expected, arising from the rotation around the P-O-C bonds. The bulky cyclopentyl group, however, would introduce additional steric constraints, likely influencing the relative stability of these conformers.

DFT calculations provide detailed insights into the geometry of the phosphate core. By analogy with dimethyl phosphate (DMP), the bond lengths and angles are sensitive to the molecular environment, including solvent effects and interactions with counterions. acs.org The key geometric parameters for a phosphate ester are the P=O, P-O, and O-C bond lengths, as well as the O-P-O and P-O-C bond angles.

Table 1: Representative Calculated Ground State Properties for a Dimethyl Phosphate (DMP) Analog (tt conformer) using MP2/cc-pVQZ

| Parameter | Gas Phase | In Solution (PCM) |

| Bond Lengths (Å) | ||

| P=O | 1.481 | 1.503 |

| P-O (ester) | 1.603 | 1.589 |

| O-C | 1.455 | 1.459 |

| **Bond Angles (°) ** | ||

| O=P-O | 119.5 | 117.1 |

| O-P-O | 100.9 | 101.9 |

| P-O-C | 119.4 | 120.3 |

Data adapted from studies on dimethyl phosphate (DMP) and presented as representative values. acs.org The presence of the cyclopentyl group in cyclopentyl dimethyl phosphate would likely introduce minor variations to these values.

Natural Population Analysis (NPA) derived from DFT calculations can reveal the partial atomic charges, indicating the polarity of the bonds. The phosphoryl oxygen (P=O) typically carries a significant negative charge, making it a primary site for hydrogen bonding and electrophilic attack. The phosphorus atom is consequently electron-deficient and highly electrophilic.

For higher accuracy, particularly for energy calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory are employed. josorge.comacs.org These methods provide a more rigorous treatment of electron correlation, which is crucial for accurately describing the subtle electronic effects in phosphate esters. usp.br

Studies on TMP using MP2 with large basis sets (e.g., 6-31G) have been instrumental in resolving discrepancies from earlier, lower-level calculations regarding the lowest energy conformer. josorge.comacs.org At the MP2/6-31G level, the C3 conformer of TMP is found to be the most stable, followed by the C1 and Cs conformers. josorge.com High-level calculations are also essential for determining accurate barriers for conformer interconversion, which for TMP are calculated to be in the range of 2-3 kcal/mol. acs.org

The development of polarizable force fields, such as AMOEBA, for phosphate esters relies on high-level ab initio calculations (e.g., MP2/cc-pVQZ) to derive atomic multipole moments and polarizabilities. nih.gov These force fields are crucial for performing accurate molecular dynamics simulations of large biological systems containing phosphate moieties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the hydrolysis of organophosphates, which is a critical process in both biological systems and environmental degradation.

The hydrolysis of phosphate esters can proceed through different mechanistic pathways, broadly classified as associative (ANDN) or dissociative (DN+AN), depending on the timing of bond formation with the nucleophile and bond cleavage of the leaving group. nih.gov Computational studies can locate the transition state (TS) structures for these pathways and calculate their corresponding activation energy barriers (ΔG‡). nih.govwhiterose.ac.uk

For acyclic phosphate triesters like cyclopentyl dimethyl phosphate, hydrolysis in neutral or alkaline conditions typically proceeds via an associative mechanism involving a pentacovalent phosphorane intermediate or transition state. acs.orgjosorge.com DFT and ab initio calculations have been used to map the potential energy surfaces for these reactions. researchgate.netnih.gov The calculations reveal that the reaction often proceeds through a single, concerted SN2-like transition state rather than a stable pentacovalent intermediate, particularly in the gas phase. acs.orgnih.gov

The nature of the leaving group significantly influences the reaction barrier. whiterose.ac.uk For cyclopentyl dimethyl phosphate, the cyclopentoxy group would be the leaving group during hydrolysis. The pKa of the leaving group alcohol (cyclopentanol) affects the stability of the transition state. Computational studies on a series of phosphate esters have shown a linear free energy relationship (LFER) between the activation barrier and the pKa of the leaving group. whiterose.ac.uknih.gov

Table 2: Representative Calculated Activation Free Energies for Phosphate Ester Hydrolysis

| Reaction | Computational Method | Calculated ΔG‡ (kcal/mol) |

| dGTP Analog Hydrolysis (in solution) | DFT (B3LYP) | 38.6 |

| DMNP Uncatalyzed Hydrolysis (pH=10) | DFT (B3LYP/6-31+G(d)) | 54.7 |

| DMNP MOF-Catalyzed Hydrolysis | DFT (B3LYP/6-31+G(d)) | 43.0 |

Data adapted from various computational studies on organophosphate hydrolysis. nih.govosti.gov These values illustrate the typical energy barriers involved and the effect of catalysis.

Solvent effects play a crucial role in the hydrolysis of polar molecules like phosphate esters. Computational models account for solvation in several ways. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. acs.orgosti.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

For a more detailed understanding, explicit solvent models are used, where individual solvent molecules (typically water) are included in the calculation. frontiersin.org This can be done through hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, where the reacting species are treated with a high level of theory (QM) and the surrounding solvent molecules are treated with a less computationally expensive force field (MM). rsc.orgprime-avenue.com

Studies have shown that for phosphate hydrolysis, including one or two explicit water molecules can be critical for accurately modeling proton transfer steps that often accompany the nucleophilic attack. nih.govresearchgate.net These water molecules can form a "proton wire" to shuttle protons between the nucleophile and the phosphate oxygen atoms, significantly lowering the activation barrier compared to a direct, unassisted proton transfer. researchgate.net The choice of solvation model can qualitatively impact the predicted reaction mechanism and energy barriers, highlighting the importance of accurately representing the solvent environment in computational studies of these reactions. chemrxiv.org

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules, providing a direct link between the calculated electronic and geometric structure and experimental measurements.

DFT calculations are routinely used to predict vibrational spectra (Infrared and Raman). prime-avenue.comcas.cz By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. josorge.com These calculated frequencies are often systematically scaled to improve agreement with experimental data, accounting for anharmonicity and limitations of the theoretical method. researchgate.net For trimethyl phosphate, calculated vibrational frequencies at the MP2/6-31G** level show good agreement with vapor phase experimental data, allowing for a definitive assignment of the observed IR bands. josorge.comacs.org The characteristic P=O stretching vibration is a prominent feature in the IR spectra of organophosphates and its position is sensitive to the electronic environment.

Table 3: Representative Calculated Vibrational Frequencies for Trimethyl Phosphate (C3 Conformer)

| Vibrational Mode | HF/6-31G** (cm⁻¹) | MP2/6-31G** (cm⁻¹) | Experimental (Vapor, cm⁻¹) |

| P=O stretch | 1391 | 1302 | 1294 |

| CH₃ rock | 1256 | 1195 | 1189 |

| P-O-C stretch | 1130 | 1070 | 1065 |

| O-P-O stretch | 884 | 851 | 854 |

Data adapted from ab initio studies on trimethyl phosphate (TMP). josorge.com These values are representative of the phosphate core vibrations.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using computational methods, typically by calculating the magnetic shielding tensors. rsc.org 31P NMR is particularly important for organophosphorus compounds, and the chemical shift is highly sensitive to the structure and electronic environment of the phosphorus atom. Theoretical calculations can help assign peaks in complex spectra and understand how conformational changes or intermolecular interactions influence the chemical shifts.

Furthermore, UV-Vis spectra and electronic transitions can be investigated using Time-Dependent DFT (TD-DFT). tandfonline.com By calculating the vertical excitation energies, one can predict the absorption maxima and help interpret the electronic spectra of the compound.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on DFT, have become increasingly reliable for predicting NMR chemical shifts (δ). researchgate.netacs.org These predictions are crucial for assigning experimental spectra and for understanding how the electronic environment of each nucleus is influenced by the molecular structure.

For cyclopentyl dimethyl phosphate, NMR chemical shifts can be calculated for the 1H, 13C, and 31P nuclei. The calculations typically involve geometry optimization of the molecule followed by the application of the Gauge-Including Atomic Orbital (GIAO) method at a selected level of theory, such as B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)). nih.govrsc.org The accuracy of these predictions can be enhanced by considering solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM). pku.edu.cnaip.org

Illustrative Predicted NMR Chemical Shifts:

While specific experimental data for cyclopentyl dimethyl phosphate is scarce, theoretical predictions can provide estimated values. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms and the geometry of the phosphate group. The cyclopentyl and dimethyl groups also have characteristic chemical shift ranges.

| Atom | Predicted Chemical Shift (δ, ppm) | Influencing Factors |

| 31P | ~1-5 | Phosphate ester structure, solvent polarity. researchgate.netrsc.org |

| 1H (CH3) | ~3.7 | Attached to oxygen, deshielded. |

| 1H (CH-O) | ~4.5 | Methine proton on the cyclopentyl ring attached to the phosphate group. |

| 1H (CH2-cyclo) | ~1.5-1.9 | Methylene protons of the cyclopentyl ring. |

| 13C (CH3) | ~50-55 | Methyl carbons attached to the phosphate oxygen. acs.org |

| 13C (CH-O) | ~75-80 | Methine carbon of the cyclopentyl ring bonded to the phosphate group. |

| 13C (CH2-cyclo) | ~23-35 | Methylene carbons of the cyclopentyl ring. |

Note: These are estimated values based on general principles and data for analogous compounds. Actual values may vary.

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. cas.cz Computational calculations of vibrational frequencies are essential for assigning the bands observed in experimental spectra to specific molecular motions. acs.orgresearchgate.net These calculations are typically performed using DFT methods following a geometry optimization, which ensures that the structure is at a local energy minimum. nih.gov

For cyclopentyl dimethyl phosphate, the calculated vibrational spectrum would be characterized by modes associated with the phosphate group (P=O and P-O-C stretches), the methyl groups (C-H stretches and bends), and the cyclopentyl ring (ring vibrations, C-H stretches, and bends). nih.govacs.org The combination of theoretical calculations with experimental spectra, if available, allows for a detailed and accurate assignment of the vibrational modes. cas.cz

Characteristic Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency Range (cm-1) | Description |

| ν(P=O) | ~1250-1300 | Asymmetric stretch of the phosphoryl group, a strong band in the IR spectrum. researchgate.net |

| νas(P-O-C) | ~1030-1060 | Asymmetric stretching of the P-O-C linkage. cas.cz |

| νs(P-O-C) | ~750-850 | Symmetric stretching of the P-O-C linkage. cas.cz |

| ν(C-H) | ~2850-3000 | Stretching vibrations of C-H bonds in the methyl and cyclopentyl groups. |

| δ(CH3) | ~1450-1480 | Bending vibrations of the methyl groups. |

| Cyclopentyl Ring | ~800-1200 | Ring breathing and deformation modes. |

Note: These frequency ranges are illustrative and based on data for similar organophosphate compounds. The precise values depend on the specific computational method and basis set used. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solute-Solvent Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.govacs.org For a flexible molecule like cyclopentyl dimethyl phosphate, MD simulations can explore the potential energy surface and identify the most stable conformers and the energy barriers between them. acs.orgfigshare.com

The conformational landscape of cyclopentyl dimethyl phosphate is determined by the rotation around the P-O and O-C bonds. MD simulations, employing a suitable force field, can track the trajectories of all atoms over time, revealing the preferred dihedral angles and the dynamic equilibrium between different conformations. rsc.org These simulations are also crucial for understanding how the molecule interacts with solvent molecules, for instance, through hydrogen bonding or van der Waals forces, which can significantly influence its structure and reactivity. nih.govnih.gov The insights from MD simulations are particularly valuable for interpreting experimental data that represent an average over many different molecular conformations. cas.cz

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Reactivity and Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. escholarship.orgnih.gov For organophosphates, QSAR/QSPR models are frequently developed to predict their reactivity, such as hydrolysis rates, and their environmental fate, including properties like bioconcentration factor (BCF) and soil sorption. nih.govspringernature.com

The development of a QSAR/QSPR model for cyclopentyl dimethyl phosphate would involve calculating a set of molecular descriptors that quantify its structural, electronic, and physicochemical properties. These descriptors can include:

Topological descriptors: Molecular connectivity indices, shape indices.

Geometrical descriptors: Molecular surface area, volume.

Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies. pku.edu.cn

Physicochemical descriptors: LogP (octanol-water partition coefficient), water solubility.

These descriptors would then be correlated with a specific activity or property using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.govwright.edu Such models can be valuable for predicting the environmental impact and potential toxicity of cyclopentyl dimethyl phosphate without the need for extensive experimental testing. nih.govnih.gov For instance, the rate of hydrolysis, a key degradation pathway for organophosphates, can be modeled based on descriptors that reflect the electrophilicity of the phosphorus atom and the stability of the leaving group. escholarship.orgnih.gov

Environmental Dynamics and Transformation Pathways of Cyclopentyl Dimethyl Phosphate in Various Compartments

Formation of Secondary Organophosphate Esters from Precursor Compounds

Organophosphate esters are not only introduced into the environment as primary pollutants but can also be formed secondarily from the transformation of other chemical compounds. A notable pathway is the oxidation of organophosphite antioxidants (OPAs). nih.gov OPAs are used in polymer manufacturing to prevent degradation during processing and can be released into the environment. Once in the atmosphere or other environmental compartments, these phosphites can be oxidized to their corresponding phosphate (B84403) esters. For example, triphenyl phosphite (B83602) can be oxidized to triphenyl phosphate.

While specific precursors for cyclopentyl dimethyl phosphate are not well-documented in the literature, it is plausible that it could be formed from the oxidation of a corresponding cyclopentyl dimethyl phosphite if such a compound were used in industrial applications. The oxidation process can be facilitated by atmospheric oxidants like ozone or hydroxyl radicals. This secondary formation pathway complicates the assessment of OPE sources and their environmental distribution.

Analytical Methodologies for Environmental Monitoring of Organophosphate Esters

Accurate monitoring of organophosphate esters like cyclopentyl dimethyl phosphate in various environmental matrices is essential for understanding their fate and transport. This requires robust analytical methods capable of extracting and quantifying these compounds, often at trace levels, from complex samples such as water, soil, sediment, and biota.

Extraction and Cleanup Strategies for Complex Environmental Matrices

The first and often most challenging step in the analysis of OPEs is their extraction from the sample matrix and the removal of interfering substances. The choice of method depends on the sample type, the properties of the target analytes, and the desired detection limits.

Solid-Phase Extraction (SPE): SPE is a widely used technique for extracting OPEs from aqueous samples like river water, groundwater, and wastewater. mdpi.comnih.gov The method involves passing the water sample through a cartridge packed with a solid sorbent material. The OPEs are retained on the sorbent while the water and more polar components pass through. The retained OPEs are then eluted with a small volume of an organic solvent. Common sorbents for OPE analysis include aminopropyl silica (B1680970) gel. bvsalud.org For solid samples like soil and sediment, an initial solvent extraction is performed, followed by cleanup using SPE. ykcs.ac.cncgsjournals.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become increasingly popular for the analysis of pesticides and other contaminants in a wide range of matrices, including food and environmental samples. rsc.orgflemingcollege.ca The typical QuEChERS procedure involves an initial extraction with an organic solvent (commonly acetonitrile) and partitioning salts (e.g., magnesium sulfate, sodium chloride) to separate the aqueous and organic layers. This is followed by a dispersive solid-phase extraction (d-SPE) cleanup step, where a small amount of sorbent (e.g., primary secondary amine (PSA) to remove fatty acids, graphitized carbon black (GCB) to remove pigments) is added to the extract to remove interfering co-extractives. rsc.orgmdpi.com The QuEChERS approach has been successfully applied to the analysis of OPEs in complex samples like fish and dairy products. rsc.orgflemingcollege.ca

Table 3: Summary of Extraction and Cleanup Strategies for Organophosphate Esters (OPEs) in Environmental Matrices

| Matrix | Extraction Method | Cleanup Sorbent(s) | Key Principles & References |

|---|---|---|---|

| Water | Solid-Phase Extraction (SPE) | Polymeric sorbents, C18, Aminopropyl silica | Concentrates analytes from large volumes of water. mdpi.comnih.gov |

| Soil/Sediment | Accelerated Solvent Extraction (ASE) or Sonication | GCB-NH₂ SPE column, Aminopropyl silica | Efficient extraction from solid matrices followed by SPE cleanup to remove interferences. bvsalud.orgykcs.ac.cncgsjournals.com |

| Soil | Twisselmann Extraction + SPME | Methanol (B129727)/water redissolution, filtration | Combines exhaustive extraction with a solvent-free microextraction technique. nih.gov |

| Biota (e.g., Fish) | QuEChERS | Primary Secondary Amine (PSA), LipiFiltr™ | Effective for samples with high lipid content; combines extraction and cleanup in a streamlined procedure. flemingcollege.ca |

| Dairy Products / Human Milk | QuEChERS or SPE | Primary Secondary Amine (PSA) | Reduces matrix effects from complex biological samples. rsc.orgnih.gov |

Following extraction and cleanup, the OPEs are typically analyzed using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS), which provides the necessary selectivity and sensitivity for detection at environmental concentrations. mdpi.com

Detection and Quantification in Air, Water, and Soil Samples

The detection and quantification of organophosphate esters (OPEs) in environmental compartments such as air, water, and soil are predominantly achieved through advanced chromatographic techniques coupled with sensitive detectors. While specific documented methods for the routine environmental monitoring of Cyclopentyl dimethyl phosphate are not widely available in scientific literature, the analytical approaches used for other OPEs of similar chemical class are directly applicable. These methods are characterized by their high selectivity and low detection limits, which are essential for identifying trace levels of contaminants.

Standard analytical procedures for OPEs typically involve two main stages: sample extraction and clean-up, followed by instrumental analysis. The choice of extraction method depends on the environmental matrix (air, water, or soil). For instrumental analysis, gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques. They are most often paired with mass spectrometry (MS) for definitive identification and quantification.

General methods suitable for the analysis of OPEs, and by extension likely for Cyclopentyl dimethyl phosphate, include gas chromatography combined with mass spectrometry (GC-MS), a flame photometric detector (FPD), or a nitrogen-phosphorus detector (NPD). nih.govcdc.gov These combinations provide the accuracy and precision needed to measure OPE concentrations in the nanogram per liter (ng/L) or nanogram per cubic meter (ng/m³) range. nih.govcdc.gov Liquid chromatography-mass spectrometry (LC-MS) is also a viable technique, particularly for analyzing OPE degradation products. cdc.gov

Detection in Air Samples

Airborne OPEs, which can exist in both the gas phase and particulate-bound phase, are typically collected by pumping a known volume of air through a sorbent tube or a filter. Common sorbents include polyurethane foam (PUF) plugs and solid-phase extraction (SPE) cartridges, which effectively trap the target compounds from the air stream.

Following collection, the OPEs are extracted from the sorbent using an appropriate solvent. The resulting extract is then concentrated and, if necessary, subjected to a clean-up procedure to remove interfering substances before being analyzed by GC-MS or a similar technique. While specific studies quantifying Cyclopentyl dimethyl phosphate in air were not identified, other OPEs are frequently detected. For example, studies in various indoor and outdoor environments have reported concentrations of compounds like tributyl phosphate (TBP) and tris(2-chloroisopropyl) phosphate (TCiPP) ranging from a few nanograms to several hundred nanograms per cubic meter (ng/m³). researchgate.netnih.gov

Research Findings for OPEs in Air

| Compound | Concentration Range (ng/m³) | Location Type | Reference |

|---|---|---|---|

| Tributyl phosphate (TBP) | 100 - 320 | Office Rooms | researchgate.net |

| Tris(2-chloroisopropyl) phosphate (TCiPP) | up to 172 | Indoor Air | researchgate.net |

| Triphenyl phosphate (TPP) | 12 - 40 | Indoor Air | researchgate.net |

| Cyclopentyl dimethyl phosphate | No Data Available | - | - |

Detection in Water Samples

The analysis of OPEs in water samples, including surface water, groundwater, and drinking water, generally involves a pre-concentration step to isolate the compounds from the large volume of the water matrix. Solid-phase extraction (SPE) is the most common technique, using cartridges packed with materials like C18-bonded silica to adsorb the OPEs from the water sample.

After extraction, the compounds are eluted from the SPE cartridge with a small volume of an organic solvent. This solvent extract is then concentrated and analyzed, typically by GC-MS or LC-MS/MS. These methods are capable of achieving very low limits of detection, often in the low ng/L range, which is necessary as OPEs in water can be found at trace concentrations. nih.govnih.gov While no data for Cyclopentyl dimethyl phosphate was found, other OPEs are widely reported in water bodies, with concentrations varying from less than 1 ng/L to several hundred ng/L depending on the location and proximity to sources. nih.gov

Research Findings for OPEs in Water

| Compound | Concentration Range (ng/L) | Water Type | Reference |

|---|---|---|---|

| Tris(2-chloroethyl) phosphate (TCEP) | 10 - 130 | Untreated Surface Water | nih.gov |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCP) | 10 - 40 | Untreated Surface Water | nih.gov |

| Tris(2-butoxyethyl) phosphate (TBEP) | up to 560 | - | nih.gov |

| Cyclopentyl dimethyl phosphate | No Data Available | - | - |

Detection in Soil and Sediment Samples

For solid matrices like soil and sediment, the detection process begins with solvent extraction. Techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction are used to transfer the OPEs from the solid sample into a liquid solvent. The choice of solvent is critical for achieving high extraction efficiency.

The resulting extract is often complex and requires a thorough clean-up step to remove co-extracted matrix components like lipids and humic substances that could interfere with the analysis. This is typically accomplished using techniques like gel permeation chromatography (GPC) or solid-phase extraction. The final, cleaned extract is then concentrated and analyzed by GC-MS or LC-MS/MS. nih.gov As with air and water, there is a lack of specific data on Cyclopentyl dimethyl phosphate concentrations in soil. However, other OPEs have been detected in soil and sediment, particularly near industrial areas or waste disposal sites, with concentrations that can reach the microgram per gram (µg/g) level. nih.gov

Research Findings for OPEs in Soil & Sediment

| Compound | Concentration Range (µg/g) | Matrix Type | Reference |

|---|---|---|---|

| Tricresyl phosphate (TCP) | 1.06 - 2.16 | Sea Sediment | nih.gov |

| Various Triaryl Phosphates | 0.1 - 1 | River Sediment | nih.gov |

| Cyclopentyl dimethyl phosphate | No Data Available | - | - |

Exploration of Research Applications for Cyclopentyl Dimethyl Phosphate in Materials Science and Chemical Technologies

Role as Chemical Intermediates in Fine Chemical Synthesis

Organophosphate esters are valuable intermediates in organic synthesis due to the reactivity of the phosphate (B84403) group. nih.govmdpi.com They can be employed as precursors for a variety of other organophosphorus compounds and as building blocks for constructing more complex molecular architectures.

Precursors for Other Organophosphorus Compounds

The general class of organophosphorus compounds, including phosphates, phosphonates, phosphinates, and phosphine (B1218219) oxides, serves as a foundational platform in organophosphorus chemistry. wikipedia.orgbdu.ac.in Phosphate esters, in particular, are key starting materials. Through various chemical transformations, the ester groups can be modified or replaced to synthesize other derivatives. wikipedia.org

For instance, the alcoholysis of phosphorus oxychloride is a common industrial method to produce phosphate triesters. wikipedia.org Conversely, these triesters can undergo reactions such as hydrolysis or transesterification to yield different esters or the corresponding phosphoric acids. organic-chemistry.org In some synthetic pathways, the phosphate group can act as a leaving group in transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds. nih.govmdpi.com This reactivity allows compounds like Cyclopentyl dimethyl phosphate to be potential precursors for a wide array of specialized organophosphorus molecules with desired properties for applications in catalysis, pharmaceuticals, or agrochemicals. mdpi.com

Building Blocks for Complex Organic Molecules

The phosphate moiety can function as a directing group or an electrophile in various organic reactions, facilitating the construction of complex molecules. nih.govmdpi.com In transition-metal-catalyzed reactions, the phosphate group can enable C-H bond activation, guiding the reaction to a specific site on the molecule. mdpi.com Furthermore, vinyl and aryl phosphates are effective electrophiles in cross-coupling reactions like the Suzuki and Kumada reactions, which are powerful methods for forming new carbon-carbon bonds. nih.gov

The versatility of organophosphates as synthetic building blocks is demonstrated by their use in the synthesis of natural products and biologically active molecules. nih.gov While direct examples involving Cyclopentyl dimethyl phosphate are not readily found, its structure is amenable to the types of transformations that are well-established for other phosphate esters, suggesting its potential as a useful intermediate in multi-step organic synthesis.

Research into Flame Retardant Mechanisms and Formulations

Phosphate esters are widely used as non-halogenated flame retardants in a variety of polymers. wikipedia.orgnih.gov Their effectiveness stems from their ability to interrupt the combustion cycle in both the condensed (solid) phase and the gas phase. d-nb.infonih.gov

Investigation of Fire Retardancy Principles at the Molecular Level

The flame retardant action of organophosphorus compounds is highly dependent on their chemical structure and the polymer matrix they are incorporated into. nih.gov At the molecular level, their mechanism can be broadly categorized into two modes of action:

Condensed-Phase Action : Upon heating, phosphate esters can decompose to form phosphoric acid. nih.govadditivebz.com This acid acts as a catalyst in the dehydration of the polymer, promoting the formation of a stable layer of char on the material's surface. nih.govd-nb.info This char layer acts as an insulating barrier, limiting the transfer of heat to the underlying polymer and slowing the release of flammable volatile compounds that fuel the fire. additivebz.com This mechanism is particularly effective for phosphate esters with high oxygen content. nih.gov

Gas-Phase Action : During combustion, some organophosphorus compounds can break down to release phosphorus-containing radicals, such as PO•, into the gas phase. d-nb.infoadditivebz.com These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame. additivebz.com By interrupting this chain reaction, the flame is inhibited and suppressed. This "flame poisoning" effect is a key characteristic of gas-phase flame retardants. researchgate.net

The table below summarizes the primary mechanisms of action for phosphate ester flame retardants.

| Mechanism Phase | Description of Action | Key Intermediates/Effects |

| Condensed Phase | Promotes the formation of a protective char layer on the polymer surface. | Phosphoric acid, polyphosphates. |

| Acts as a physical barrier to heat and mass transfer. | Cross-linking, cyclization of polymer chains. | |

| Gas Phase | Interrupts the combustion chain reaction in the flame. | PO• and other phosphorus-containing radicals. |